

chemical structure and properties of Dehydropirlindole

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Compound of Interest		
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An In-Depth Technical Guide to the Chemical Structure and Properties of Pirlindole and its Synthetic Intermediate, **Dehydropirlindole**

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Pirlindole, a tetracyclic antidepressant. Pirlindole is primarily known as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3][4] The compound "**Dehydropirlindole**" is identified as a direct precursor in the chemical synthesis of Pirlindole.[2] Due to the limited availability of specific data for **Dehydropirlindole**, this document will focus on the well-characterized final compound, Pirlindole, while incorporating all available information regarding its dehydro-precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Pirlindole (8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole) is a tetracyclic compound.[1] **Dehydropirlindole** is the immediate synthetic intermediate, which is then reduced to form Pirlindole.[2]

Chemical Structures:

• Pirlindole: C15H18N2



• **Dehydropirlindole**: C15H16N2

Physicochemical Properties of Pirlindole

The following table summarizes the key physicochemical and pharmacokinetic properties of Pirlindole.

Property	Value
Molar Mass	226.323 g·mol-1[2]
Molecular Formula	C15H18N2[2]
Bioavailability	20–30%[2]
Protein Binding	95%[2]
Metabolism	Hepatic[2][5]
Elimination Half-life	Up to 8 days[2]
Excretion	Urine (50–70%), Feces (25–45%)[2]

Experimental Protocols

1. Synthesis of Pirlindole

The synthesis of Pirlindole involves a multi-step process, with **Dehydropirlindole** as a key intermediate.[2]

Protocol:

- Step 1: Fischer Indole Synthesis: Reaction of p-Tolylhydrazine Hydrochloride with 1,2-Cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.
- Step 2: Imine Formation: The product from Step 1 is reacted with ethanolamine to form an imine.
- Step 3: Halogenation: The imine is then treated with phosphorus oxychloride.



- Step 4: Intramolecular Alkylation: This step leads to the formation of **Dehydropirlindole** through intramolecular alkylation with the indole nitrogen.
- Step 5: Reduction: The imine in **Dehydropirlindole** is reduced using sodium borohydride to yield the final product, Pirlindole.



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A simplified workflow for the synthesis of Pirlindole.

2. Analytical Methodology

A standard method for the analysis of Pirlindole and its intermediates like **Dehydropirlindole** in biological matrices would involve High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol Outline:

- Sample Preparation: Protein precipitation of the plasma/serum sample with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC system.
- Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Pirlindole and an internal standard.

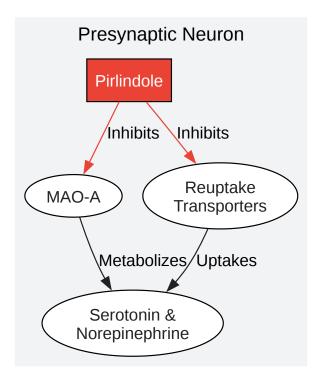


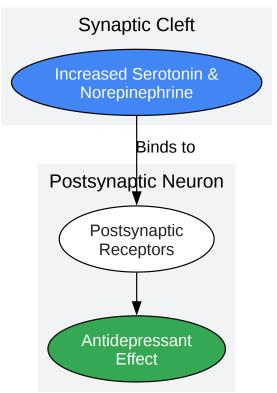
Pharmacology and Mechanism of Action

Pirlindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][4] This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.[4] Secondarily, Pirlindole also acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Notably, its dehydro-derivative has been studied for its influence on the activity of monoamine oxidase A and GABAA receptor binding.



Pirlindole's Mechanism of Action





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Signaling pathway illustrating Pirlindole's mechanism of action.



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